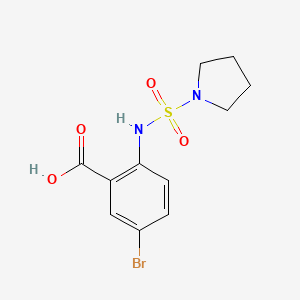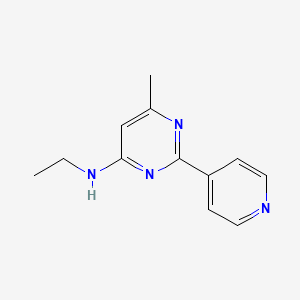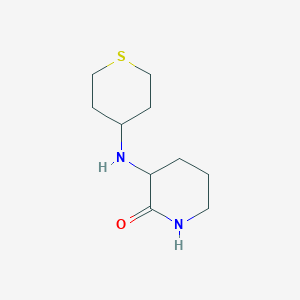![molecular formula C11H14ClN3O3 B7554588 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid selectively inhibits JAK3, which is a key component of the signaling pathway for cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This results in the suppression of the immune response, which is beneficial in autoimmune diseases where the immune system attacks the body's own tissues.
Biochemical and Physiological Effects:
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), in both animal models and human clinical trials. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid also inhibits the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid can be used to investigate the downstream signaling pathways of cytokines that activate JAK3, as well as the effects of JAK3 inhibition on immune cell function. However, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has limitations in terms of its selectivity, as it can also inhibit JAK1 and JAK2 at higher concentrations. This may complicate the interpretation of experimental results and requires careful dose optimization.
Orientations Futures
There are several future directions for the research and development of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid may also have potential in the treatment of certain cancers, as JAK3 is involved in the proliferation and survival of some cancer cells. In addition, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid may be useful in combination with other immunomodulatory agents, such as biologic therapies, to enhance their efficacy and reduce side effects. Finally, further research is needed to better understand the long-term safety and efficacy of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid in different patient populations.
Méthodes De Synthèse
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid can be synthesized through a multi-step process starting from 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid. The key step involves the coupling of the acid with N-Boc-3-aminopropan-1-ol, followed by deprotection of the Boc group and subsequent acylation with 4-nitrophenyl chloroformate. The resulting intermediate is then reduced to 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid using borane-tetrahydrofuran complex.
Applications De Recherche Scientifique
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the quality of life of patients with these conditions.
Propriétés
IUPAC Name |
3-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-6(2)10-14-5-7(12)9(15-10)11(18)13-4-3-8(16)17/h5-6H,3-4H2,1-2H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHVQHSFAMLYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)


![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)


![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)